2-Amino-6-(2-aminoethyl)pyrimidin-4-oldihydrochloride
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Overview
Description
2-amino-6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N4O and a molecular weight of 227.09 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with amino and aminoethyl groups, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 2-amino-6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with aminoethyl groups. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Chemical Reactions Analysis
2-amino-6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-amino-6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-amino-6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-amino-6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride can be compared with other similar compounds, such as:
2-amino-4,6-dichloropyrimidine: A precursor in the synthesis of the compound.
2-amino-6-methylpyrimidin-4-ol dihydrochloride: A similar compound with a methyl group instead of an aminoethyl group.
6-amino-2-(aminomethyl)pyrimidin-4-ol dihydrochloride: A compound with an aminomethyl group instead of an aminoethyl group.
Properties
Molecular Formula |
C6H12Cl2N4O |
---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
2-amino-4-(2-aminoethyl)-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C6H10N4O.2ClH/c7-2-1-4-3-5(11)10-6(8)9-4;;/h3H,1-2,7H2,(H3,8,9,10,11);2*1H |
InChI Key |
VQQCHKMAHURFRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)N)CCN.Cl.Cl |
Origin of Product |
United States |
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